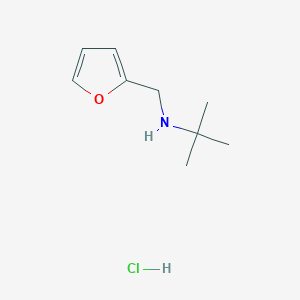

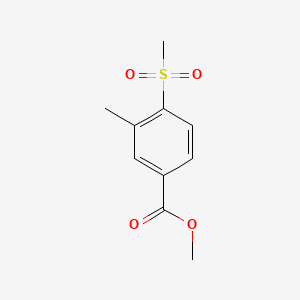

![molecular formula C14H15F3N2O2S B2475359 Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone CAS No. 478081-12-8](/img/structure/B2475359.png)

Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone” is a type of Morpholino oligomer . Morpholinos are synthetic molecules used in molecular biology to modify gene expression . They block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) . Morpholinos are used as research tools for reverse genetics by knocking down gene function .

Synthesis Analysis

The synthesis of Morpholinos involves the attachment of DNA bases to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The specific synthesis process of “Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone” is not detailed in the available resources.Molecular Structure Analysis

Morpholinos have a unique molecular structure that contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . This structure allows Morpholinos to bind to specific sequences of RNA and block other molecules’ access .Chemical Reactions Analysis

Morpholinos are used to block the translation of specific genes, modify pre-mRNA splicing, and inhibit the maturation and activity of miRNA . The specific chemical reactions involving “Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone” are not detailed in the available resources.Applications De Recherche Scientifique

Imaging Agents for Parkinson's Disease

Morpholino compounds have been explored for their potential in neuroimaging, particularly in the context of Parkinson's disease. A study led by Wang et al. (2017) detailed the synthesis of [11C]HG-10-102-01, a morpholino compound, as a new potential PET (Positron Emission Tomography) agent for imaging of the LRRK2 enzyme, which is significant in the pathogenesis of Parkinson's disease. The compound demonstrated high radiochemical purity and specific activity, indicating its potential as an imaging agent in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Structural and Bioactive Properties

Morpholino compounds have also been studied for their structural features and potential bioactivity. For instance, Benaka Prasad et al. (2018) synthesized a novel heterocycle morpholino compound and evaluated its antiproliferative activity. The structure was characterized using various techniques, and the compound showed promise due to its stabilized molecular structure by inter and intramolecular hydrogen bonds (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018).

Antitumor Activity

The potential antitumor properties of morpholino compounds have been a subject of investigation. Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and found that it possessed distinct inhibition on the proliferation of various cancer cell lines, making it a compound of interest in cancer research (Tang & Fu, 2018).

Chemical Stability Studies

The chemical stability of morpholino compounds is crucial for their practical applications. Varynskyi and Kaplaushenko (2019) conducted a force degradation study of a specific morpholino compound to confirm the selectivity of its analytical methods and to propose possible structures of degradation products. The study provided insights into the stability of the compound under various conditions, including the influence of acid, alkali, H2O2, temperature, and UV radiation (Varynskyi & Kaplaushenko, 2019).

Mécanisme D'action

Orientations Futures

Morpholinos are being developed as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria and viruses, and for improving therapies against genetic diseases . A Morpholino-based drug, eteplirsen, received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .

Propriétés

IUPAC Name |

morpholin-4-yl-[2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O2S/c15-11(12(16)17)3-9-22-13-10(2-1-4-18-13)14(20)19-5-7-21-8-6-19/h1-2,4H,3,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZDDQZZXUORRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2475289.png)

![(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2475290.png)

![N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2475293.png)

![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)

![2-[benzyl(1-methoxy-2-methylpropan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2475299.png)